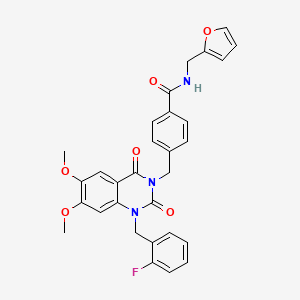
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C30H26FN3O6 and its molecular weight is 543.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide , with CAS number 1189861-40-2, is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H26FN3O6, with a molecular weight of approximately 543.5 g/mol. The structure features a quinazoline core substituted with a furan moiety and a fluorobenzyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H26FN3O6 |
| Molecular Weight | 543.5 g/mol |
| CAS Number | 1189861-40-2 |
Mechanisms of Biological Activity
Research indicates that compounds similar to this quinazoline derivative often exhibit diverse biological activities, including:
- Anticancer Activity : Quinazoline derivatives have been reported to inhibit cancer cell proliferation by targeting various signaling pathways involved in cell cycle regulation and apoptosis. The presence of the dimethoxy group may enhance its interaction with specific receptors or enzymes involved in tumor growth.
- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have shown that related compounds can exhibit selective COX-II inhibition, leading to reduced inflammatory responses.
- Neuroprotective Properties : Some studies suggest that quinazoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Anticancer Studies : A study published in ACS Omega demonstrated that certain quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 10 µM) . This suggests that the compound could be further evaluated for its anticancer potential.
- Inflammation Models : In an experimental model assessing COX inhibition, a related compound showed an IC50 value of 0.52 µM against COX-II with a selectivity index greater than 10 . This indicates that modifications in the structure can lead to enhanced anti-inflammatory properties.
Propiedades
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26FN3O6/c1-38-26-14-23-25(15-27(26)39-2)33(18-21-6-3-4-8-24(21)31)30(37)34(29(23)36)17-19-9-11-20(12-10-19)28(35)32-16-22-7-5-13-40-22/h3-15H,16-18H2,1-2H3,(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFMTWNJOCFZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26FN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













